(4-Chlorobutoxy)cyclohexane
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Overview
Description
(4-Chlorobutoxy)cyclohexane is an organic compound with the molecular formula C10H19ClO. It consists of a cyclohexane ring substituted with a 4-chlorobutoxy group. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobutoxy)cyclohexane typically involves the reaction of cyclohexanol with 4-chlorobutanol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of cyclohexanol reacts with the chlorobutane to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady temperature and pressure, which are crucial for the efficient formation of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobutoxy)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the 4-chlorobutoxy group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
(4-Chlorobutoxy)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chlorobutoxy)cyclohexane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A similar compound with a hydroxyl group instead of the 4-chlorobutoxy group.
Cyclohexane: The parent compound without any substituents.
4-Chlorobutylcyclohexane: A compound with a similar structure but different substitution pattern.
Uniqueness
(4-Chlorobutoxy)cyclohexane is unique due to the presence of the 4-chlorobutoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H19ClO |
---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
4-chlorobutoxycyclohexane |
InChI |
InChI=1S/C10H19ClO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10H,1-9H2 |
InChI Key |
KVRGMCLLMCRGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCCCCCl |
Origin of Product |
United States |
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